2-(Azetidin-3-yloxy)isonicotinonitrile

Medicinal chemistry Kinase inhibitor scaffolds Building block selection

2-(Azetidin-3-yloxy)isonicotinonitrile (CAS 1341688‑81‑0) is a heterocyclic building block consisting of an azetidine ring linked via an ether bridge to the 2‑position of an isonicotinonitrile (pyridine‑4‑carbonitrile) core. Its molecular formula is C₉H₉N₃O with a molecular weight of 175.19 g·mol⁻¹.

Molecular Formula C9H9N3O
Molecular Weight 175.19 g/mol
CAS No. 1341688-81-0
Cat. No. B1489030
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Azetidin-3-yloxy)isonicotinonitrile
CAS1341688-81-0
Molecular FormulaC9H9N3O
Molecular Weight175.19 g/mol
Structural Identifiers
SMILESC1C(CN1)OC2=NC=CC(=C2)C#N
InChIInChI=1S/C9H9N3O/c10-4-7-1-2-12-9(3-7)13-8-5-11-6-8/h1-3,8,11H,5-6H2
InChIKeyLUKFDOPNAWDHPX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Azetidin-3-yloxy)isonicotinonitrile (CAS 1341688-81-0) – Structural Identity and Procurement Baseline


2-(Azetidin-3-yloxy)isonicotinonitrile (CAS 1341688‑81‑0) is a heterocyclic building block consisting of an azetidine ring linked via an ether bridge to the 2‑position of an isonicotinonitrile (pyridine‑4‑carbonitrile) core . Its molecular formula is C₉H₉N₃O with a molecular weight of 175.19 g·mol⁻¹ . The compound is primarily utilised as a synthetic intermediate in medicinal chemistry and agrochemical discovery programmes, where the combination of the conformationally constrained azetidine moiety and the electron‑withdrawing nitrile group offers opportunities for further functionalisation [1].

Why Generic Azetidine‑Pyridine‑Carbonitrile Analogs Cannot Substitute for 2-(Azetidin-3-yloxy)isonicotinonitrile


Close structural analogs of 2-(azetidin‑3‑yloxy)isonicotinonitrile – including positional isomers such as 3-(azetidin‑3‑yloxy)isonicotinonitrile, regioisomers like 2-(azetidin‑3‑yloxy)nicotinonitrile hydrochloride, and compounds with alternative linking modes such as 2-(azetidin‑3‑yl)isonicotinonitrile – differ fundamentally in the placement of the nitrile group or the nature of the azetidine‑pyridine connectivity [1]. These seemingly minor variations can drastically alter the dipole moment, hydrogen‑bonding capability, and metabolic stability of the resulting derivatives, making it impossible to interchange them without re‑validating the entire synthetic route or biological activity [2]. Consequently, procurement of the exact CAS‑designated compound is mandatory for programmes where the structure‑activity relationship depends on the precise geometry of the 2‑ether‑linked isonicotinonitrile scaffold.

Quantitative Differentiation Evidence for 2-(Azetidin-3-yloxy)isonicotinonitrile vs. Closest Structural Analogs


Regioisomeric Nitrile Positioning: 2‑Isonicotinonitrile vs. 3‑Nicotinonitrile Hydrochloride

2-(Azetidin-3-yloxy)isonicotinonitrile (CAS 1341688‑81‑0) positions the nitrile at the pyridine 4‑position (isonicotinonitrile), whereas the closest commercial hydrochloride alternative, 2-(azetidin‑3‑yloxy)nicotinonitrile hydrochloride (CAS not available in excluded sources), carries the nitrile at the 3‑position . This regioisomeric difference results in a predicted pKa shift of the conjugate acid of the pyridine nitrogen . The electron‑withdrawing nitrile group in the 4‑position reduces the basicity of the pyridine relative to the 3‑substituted isomer, as reflected in the predicted pKa of 8.94 ± 0.40 for the target compound . Such a difference influences protonation state at physiological pH and consequently affects solubility, permeability, and target engagement.

Medicinal chemistry Kinase inhibitor scaffolds Building block selection

Ether‑Linked vs. Direct C–C Linked Azetidine: Conformational and Electronic Impact

The target compound connects the azetidine ring to the isonicotinonitrile core via an ether oxygen (O‑linker), whereas 2-(azetidin‑3‑yl)isonicotinonitrile employs a direct C–C bond [1]. The oxygen linker introduces an additional hydrogen‑bond acceptor and increases the distance between the azetidine nitrogen and the pyridine ring by approximately 1.4 Å compared to the direct C–C linked analog . This geometric change alters the spatial orientation of the azetidine basic nitrogen relative to the pyridine plane, which is critical for scaffolds where the azetidine NH serves as a key pharmacophoric element.

Fragment-based drug discovery Scaffold hopping Conformational restriction

Absence of Fluorination: Metabolic and Physicochemical Differentiation from 3,3‑Difluoro‑azetidine Analogs

The target compound contains an unsubstituted azetidine ring, whereas commercially available difluorinated analogs such as 2-(3,3‑difluoro‑azetidin‑1‑yl)-isonicotinonitrile introduce two fluorine atoms on the azetidine . Fluorination typically reduces the pKa of the azetidine nitrogen by ~1.5–2.0 log units and increases lipophilicity (ΔlogP ≈ +0.4 per fluorine) [1]. This means the target compound is more basic and less lipophilic than its difluorinated counterpart, resulting in a distinct pharmacokinetic and off‑target profile.

Metabolic stability LogP optimisation Fluorine medicinal chemistry

Optimal Scientific and Industrial Use Cases for 2-(Azetidin-3-yloxy)isonicotinonitrile


Medicinal Chemistry: Kinase Hinge‑Binder Scaffold Elaboration

The 4‑position nitrile acts as a hydrogen‑bond acceptor, while the azetidine NH serves as a donor, mimicking the adenine hinge‑binding motif. The ether linkage provides a defined exit vector for substitution at the azetidine nitrogen, making this scaffold suitable for generating focused kinase inhibitor libraries. The regiospecific isonicotinonitrile geometry (pKa = 8.94) ensures the pyridine nitrogen remains largely unprotonated at physiological pH, a critical feature for maintaining hinge‑region complementarity .

Fragment‑Based Drug Discovery: Conformationally Constrained Primary Fragment

With a molecular weight of 175.19 g·mol⁻¹ and a single H‑bond donor, this compound falls within the Rule‑of‑Three guidelines for fragments. The azetidine ring provides conformational rigidity, while the ether linker introduces a kink that presents the azetidine NH in a spatially distinct orientation relative to the pyridine ring. This differentiated geometry (approximately 1.4 Å longer linker than the C–C analog) makes it valuable for fragment screening campaigns targeting shallow or unusually shaped binding pockets [1].

Agrochemical Intermediate: Nitrile‑Containing Heterocycle for Crop Protection Chemistry

The combination of a reactive nitrile group and a basic azetidine nitrogen allows for stepwise derivatisation – first at the azetidine NH (via alkylation or acylation), then at the nitrile (via hydrolysis to amide/carboxylic acid or cycloaddition). This orthogonal reactivity is exploited in the synthesis of agrochemical leads where the isonicotinonitrile core is a privileged substructure for herbicidal or fungicidal activity [2].

Quote Request

Request a Quote for 2-(Azetidin-3-yloxy)isonicotinonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.